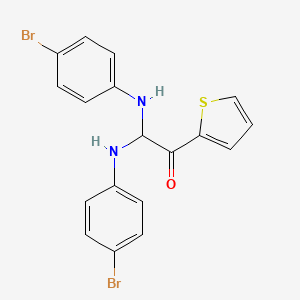
2,2-Bis(4-bromoanilino)-1-(2-thienyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(4-bromoanilino)-1-(2-thienyl)ethanone is an organic compound that features a combination of brominated aniline and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-bromoanilino)-1-(2-thienyl)ethanone typically involves the reaction of 4-bromoaniline with a thiophene derivative under specific conditions. One common method might include:
Step 1: Bromination of aniline to form 4-bromoaniline.
Step 2: Coupling of 4-bromoaniline with a thiophene derivative using a catalyst such as palladium in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(4-bromoanilino)-1-(2-thienyl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and organic electronics.
Mechanism of Action
The mechanism of action of 2,2-Bis(4-bromoanilino)-1-(2-thienyl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-chloroanilino)-1-(2-thienyl)ethanone: Similar structure but with chlorine atoms instead of bromine.
2,2-Bis(4-fluoroanilino)-1-(2-thienyl)ethanone: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in 2,2-Bis(4-bromoanilino)-1-(2-thienyl)ethanone might confer unique properties such as increased reactivity or specific interactions with biological targets compared to its chloro or fluoro analogs.
Properties
CAS No. |
303095-06-9 |
|---|---|
Molecular Formula |
C18H14Br2N2OS |
Molecular Weight |
466.2 g/mol |
IUPAC Name |
2,2-bis(4-bromoanilino)-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C18H14Br2N2OS/c19-12-3-7-14(8-4-12)21-18(17(23)16-2-1-11-24-16)22-15-9-5-13(20)6-10-15/h1-11,18,21-22H |
InChI Key |
NAMFNVCZKSLKNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(NC2=CC=C(C=C2)Br)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















